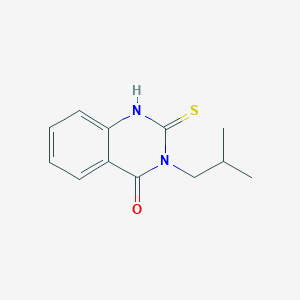

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Descripción general

Descripción

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS . It is a derivative of quinazolinone, a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For instance, 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a 2-pyrimidinone ring . The molecular weight of this compound is 234.32 g/mol.Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones can react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 234.32 g/mol and a molecular formula of C12H14N2OS .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

3-Isobutyl-2-mercapto-3H-quinazolin-4-one derivatives have been found to exhibit significant antibacterial and antifungal activities. This was demonstrated through studies where these compounds were synthesized and tested against various pathogenic bacteria and fungi (Alagarsamy et al., 2004).

Antitumor and Anticancer Properties

Research has identified certain 2-mercapto-3H-quinazolinone analogs as active anticancer agents. These compounds, including this compound, have shown efficacy in in vitro antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Khalil et al., 2003); (Hamid et al., 2001).

Monoamine Oxidase Inhibition

A series of 2-mercapto-4(3H)-quinazolinone derivatives was synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. These findings suggest their application in treating neurodegenerative disorders like Parkinson's disease (Qhobosheane et al., 2018).

DHFR Inhibitors for Antifolate Therapy

2-Substituted-mercapto-quinazolin-4(3H)-one analogs have been highlighted as promising dihydrofolate reductase (DHFR) inhibitors. These inhibitors are particularly significant in antibacterial, antiparasitic, and anticancer agents (El-Subbagh & Sabry, 2021).

Synthesis of Novel Derivatives

Advanced synthesis techniques have been developed to construct novel quinazolin-4(3H)-ones. These methods highlight the versatile applications of these compounds in various fields of medicinal chemistry (Jiang et al., 2014).

Diuretic Agents

Quinazolin‐4(3H)‐one derivatives have been studied for their diuretic activity, indicating their potential use in treating conditions associated with fluid retention (Maarouf et al., 2004).

Mecanismo De Acción

Target of Action

The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . The compound has shown broad-spectrum antimicrobial activity, making it effective against a variety of bacterial strains .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, a key factor in bacterial growth and survival . It achieves this by interfering with the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . This interference prevents the bacteria from forming biofilms, which are protective structures that can enhance their resistance to antibiotics .

Biochemical Pathways

The compound affects several biochemical pathways related to bacterial virulence. For instance, it decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . It also curtails the production of exopolysaccharides, major components of the matrix that binds biofilm components together . Additionally, it impedes the twitching motility of Pseudomonas cells, a trait that enhances their pathogenicity and invasion potential .

Direcciones Futuras

The future directions for research on 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and other quinazolinone derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their chemical reactions could also be areas of future research .

Análisis Bioquímico

Biochemical Properties

3-Isobutyl-2-mercapto-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cellular phosphorylation, thereby affecting signal transduction pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that either enhance or inhibit the biomolecule’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, it can modulate the activity of enzymes involved in energy metabolism, leading to changes in ATP production and overall cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with DNA and regulatory proteins, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding.

Propiedades

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUKOKQKYFARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350011 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117038-39-8 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)